molecular formula C19H19ClN2O3 B2556860 2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941993-83-5

2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2556860
CAS No.: 941993-83-5
M. Wt: 358.82
InChI Key: ULWIVVOHEHBFJT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

  • Study Overview : Research on thiophene analogues of benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity, including studies on N-(5-phenylthiophen-2-yl)acetamide, hinting at the methodologies for assessing carcinogenic potential in analogues of known carcinogens.
  • Key Findings : In vitro evaluations suggested potential carcinogenicity, yet raised questions about their capability to cause tumors in vivo, emphasizing the need for cautious interpretation of in vitro predictions of carcinogenicity for structurally new compounds.
  • References : Ashby et al., 1978, British Journal of Cancer.

Aspartame Metabolism Study

  • Study Overview : Explored the metabolic paths of aspartame, including its breakdown to aspartic acid, phenylalanine, and methanol, and how aspartate is metabolized similarly to dietary aspartic acid.
  • Key Findings : The detailed pathways of aspartate metabolism provide insights into how related compounds might be processed within biological systems.
  • References : Ranney & Oppermann, 1979, Journal of Environmental Pathology and Toxicology.

Environmental Impact of Chlorophenols

  • Study Overview : Reviews the environmental presence and impacts of chlorophenols, including their toxicity to aquatic organisms and potential for bioaccumulation.
  • Key Findings : Despite moderate toxicity to mammalian and aquatic life, the persistence of chlorophenols like 2,4-dichlorophenol can be significant under certain conditions, highlighting concerns over organoleptic effects.
  • References : Krijgsheld & Gen, 1986, Chemosphere.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-8-15(12-16(17)22-10-2-3-19(22)24)21-18(23)11-13-4-6-14(20)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWIVVOHEHBFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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